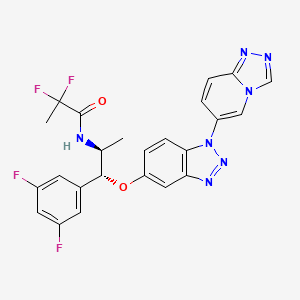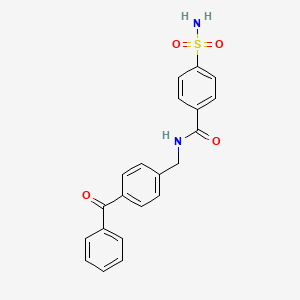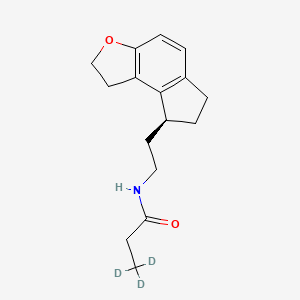
Glucocorticoid receptor-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucocorticoid receptor-IN-1 is a synthetic compound designed to inhibit the activity of the glucocorticoid receptor. Glucocorticoid receptors are part of the nuclear receptor superfamily and play a crucial role in regulating various physiological processes, including inflammation, immune response, and metabolism. By inhibiting these receptors, this compound has potential therapeutic applications in treating diseases characterized by excessive glucocorticoid activity, such as certain inflammatory and autoimmune disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glucocorticoid receptor-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core molecular framework, often through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s inhibitory activity and selectivity towards the glucocorticoid receptor.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: Glucocorticoid receptor-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Glucocorticoid receptor-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of glucocorticoid receptors.
Biology: Employed in cellular and molecular biology research to investigate the role of glucocorticoid receptors in various physiological processes.
Medicine: Potential therapeutic applications in treating inflammatory and autoimmune diseases by inhibiting excessive glucocorticoid activity.
Industry: Utilized in the development of new drugs targeting glucocorticoid receptors, as well as in the production of diagnostic assays .
Wirkmechanismus
Glucocorticoid receptor-IN-1 exerts its effects by binding to the glucocorticoid receptor, thereby preventing the receptor from interacting with its natural ligands (glucocorticoids). This inhibition disrupts the receptor’s ability to regulate gene expression, leading to a decrease in the transcription of glucocorticoid-responsive genes. The molecular targets and pathways involved include:
Glucocorticoid Receptor (GR): The primary target of this compound.
Transcriptional Regulation: Inhibition of GR-mediated transcriptional activation and repression of target genes involved in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
Glucocorticoid receptor-IN-1 can be compared with other similar compounds, such as:
Dexamethasone: A potent glucocorticoid receptor agonist used in various inflammatory and autoimmune conditions.
Mifepristone: A glucocorticoid receptor antagonist with applications in treating Cushing’s syndrome and as an abortifacient.
AZD9567: A selective glucocorticoid receptor modulator designed to treat inflammatory diseases with a differentiated safety profile .
Uniqueness: this compound is unique in its specific inhibitory action on the glucocorticoid receptor, making it a valuable tool for research and potential therapeutic applications. Unlike traditional glucocorticoids, which can have broad and sometimes undesirable effects, this compound offers a more targeted approach .
Eigenschaften
Molekularformel |
C24H19F4N7O2 |
|---|---|
Molekulargewicht |
513.4 g/mol |
IUPAC-Name |
N-[(1R,2S)-1-(3,5-difluorophenyl)-1-[1-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzotriazol-5-yl]oxypropan-2-yl]-2,2-difluoropropanamide |
InChI |
InChI=1S/C24H19F4N7O2/c1-13(30-23(36)24(2,27)28)22(14-7-15(25)9-16(26)8-14)37-18-4-5-20-19(10-18)31-33-35(20)17-3-6-21-32-29-12-34(21)11-17/h3-13,22H,1-2H3,(H,30,36)/t13-,22-/m0/s1 |
InChI-Schlüssel |
GOURWJGMMSVULR-XMHCIUCPSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=N3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F |
Kanonische SMILES |
CC(C(C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=N3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-[6-(2-Methoxyethyl)pyridin-3-yl]-2-methylimidazo[1,2-a]pyrazin-8-yl]morpholine](/img/structure/B12398950.png)




![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12398995.png)


![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)




